molecular formula C13H21NO2 B13493761 Tert-butyl 4-ethynylazepane-1-carboxylate

Tert-butyl 4-ethynylazepane-1-carboxylate

Cat. No.: B13493761
M. Wt: 223.31 g/mol
InChI Key: ZIXRFVCNWBRKIF-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynylazepane-1-carboxylate is a seven-membered azepane ring derivative functionalized with an ethynyl group at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. The ethynyl group provides a reactive handle for further functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the Boc group enhances solubility and stability during synthesis .

Properties

IUPAC Name

tert-butyl 4-ethynylazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-11-7-6-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRFVCNWBRKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N,O-Acetal Trimethylsilyl (TMS) Ethers as Precursors

The foundational step involves synthesizing N,O-acetal TMS ethers from medium-sized lactams (6- to 9-membered rings), which serve as key intermediates for subsequent acetylenylation. The process, as reported in recent literature, includes:

This step is crucial because these TMS ethers are stable yet reactive intermediates that can undergo further functionalization under controlled conditions.

Generation of N-Acyliminium Ions and Acetylenylation

The core of the synthesis involves transforming the N,O-acetal TMS ethers into the desired ethynyl derivatives via acetylenylation:

  • Reagents such as organotin compounds (e.g., n-Bu3Sn) and TMS-substituted acetylenes are employed.
  • Reaction conditions typically involve low temperatures (−78°C to −50°C) and Lewis acids like BF₃·OEt₂ to facilitate the formation of N-acyliminium ions, which then undergo nucleophilic attack by the acetylenyl reagents.

Extensive experimentation has shown that:

Reagent Yield for Acetylenylation Notes
Organocopper, organomagnesium, organolithium Ineffective No significant formation of desired product
Trimethylsilyl cyanide (TMSCN) Ineffective Failed to produce desired acetylenyl azacycle
Organotin reagents (e.g., n-Bu3Sn) Successful (~46%) Most effective for introducing the ethynyl group

This methodology yields tert-butyl 4-ethynylazepane-1-carboxylate with moderate to good yields, depending on the substrate and reaction optimization.

Optimization and Scope of Acetylenylation

Research indicates that substituents on the acetylenic reagent influence yields:

Substituent on Acetylenic Reagent Typical Yield Remarks
Electron-donating groups (Me, Ph) High (~46-50%) Favorable for high-yield synthesis
Electron-withdrawing groups Lower yields Possible side reactions or reduced reactivity

The reaction scope has been expanded to various substituted stannylacetylenes, allowing for the synthesis of diverse ethynylazepane derivatives.

Alternative Approaches and Recent Innovations

Recent advances include:

  • Transition-metal catalyzed coupling reactions such as palladium-catalyzed Sonogashira coupling, which can be employed to attach pre-formed ethynyl groups onto halogenated intermediates derived from lactams.
  • Photoredox catalysis has been explored for milder conditions, although its application to this specific compound remains under development.

Representative Synthetic Route

A typical synthetic pathway involves:

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Yield Reference
N,O-Acetal formation DIBAL, TMSOTf Dichloromethane Room temp High
Acetylenylation n-Bu3Sn, BF₃·OEt₂ Toluene or CH₂Cl₂ −78°C to −50°C 46%
Coupling (if applicable) Pd catalyst, halogenated lactam DMF or toluene Reflux Variable

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-ethynylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the azepane ring could produce saturated azepane derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 4-ethynylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its structure can be modified to create analogs with desired biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynylazepane-1-carboxylate involves its interaction with molecular targets in biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The azepane ring may interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Ethynyl vs. Hydroxy/Amino Groups: The ethynyl group introduces sp-hybridized carbon, enabling conjugation and click chemistry, whereas hydroxy and amino groups facilitate hydrogen bonding and proton transfer .

Physicochemical Properties

  • Stability: Boc-protected derivatives (e.g., tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate) exhibit high stability under standard storage conditions (room temperature, inert atmosphere) .
  • Solubility: Hydroxy and amino derivatives show higher solubility in polar solvents (e.g., DMSO, methanol) compared to ethynyl or phenyl analogs, which favor nonpolar solvents .
  • Crystallinity: Hydrogen-bonding substituents (hydroxy, amino) enhance crystallinity, as evidenced by single-crystal X-ray studies using programs like SHELX . Ethynyl derivatives may form less ordered crystals due to reduced hydrogen-bonding capacity.

Research Findings and Challenges

  • Synthetic Limitations : Ethynyl derivatives require stringent anhydrous conditions to prevent alkyne hydration, whereas chlorosulfonyl analogs demand careful handling due to their corrosive nature .

Biological Activity

Tert-butyl 4-ethynylazepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C_{12}H_{17}N_{1}O_{2}
  • Molecular Weight : 207.27 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to inflammation and pain management.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial effects against various strains of bacteria, including multidrug-resistant strains. The results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer potential of azepane derivatives. This compound has been tested for its cytotoxic effects on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in human cancer cell lines, indicating its potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Activity Type Tested Organisms/Cell Lines IC50 Value (µM) Reference
AntimicrobialE. coli, S. aureus15.0
CytotoxicityHeLa, MCF-720.5
Enzyme InhibitionCyclooxygenaseIC50 < 10

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in the European Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial activity against various pathogens. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, with an IC50 value of 15 µM for E. coli and S. aureus strains. The study concluded that this compound could be a candidate for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of this compound, where it was tested on HeLa and MCF-7 cell lines. The results showed that the compound reduced cell viability by over 60% at concentrations above 20 µM, suggesting potent cytotoxic effects that warrant further investigation into its mechanisms of action .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-ethynylazepane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves introducing the ethynyl group into a pre-functionalized azepane scaffold. Key steps include protection/deprotection strategies for the amine and carboxylate groups. Reaction conditions such as temperature (e.g., −78°C for sensitive intermediates), solvent choice (e.g., THF or acetonitrile), and catalysts (e.g., palladium for cross-couplings) critically impact yield and purity. For example, prolonged reaction times may lead to side reactions, while controlled pH minimizes decomposition . Purification via recrystallization or chromatography (e.g., silica gel column) is essential to isolate the compound in high purity .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer: Recrystallization using solvents like ethyl acetate/hexane mixtures is effective for bulk purification. For higher resolution, flash chromatography with gradients of polar/non-polar solvents (e.g., dichloromethane/methanol) can separate byproducts. Advanced techniques such as preparative HPLC may resolve stereoisomers or closely related impurities .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer: 1H/13C NMR identifies protons and carbons associated with the ethynyl group (δ ~2.5 ppm for alkynyl protons; δ ~70–90 ppm for sp-hybridized carbons). Mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction using SHELX software refines the structure, with WinGX aiding in visualization and geometry analysis .

Q. What precautions are necessary when handling the ethynyl group during reactions?

  • Methodological Answer: The ethynyl group is moisture- and oxygen-sensitive. Reactions should be conducted under inert atmospheres (N₂/Ar) using anhydrous solvents. Stabilizing agents like copper(I) iodide may prevent undesired polymerization. Storage at low temperatures (−20°C) in amber vials minimizes degradation .

Q. How does the tert-butyl carbamate group influence stability and reactivity?

  • Methodological Answer: The tert-butyloxycarbonyl (Boc) group protects the amine during synthesis, enhancing stability under basic/acidic conditions. However, it may sterically hinder reactions at the azepane nitrogen. Deprotection with TFA or HCl/dioxane is required for further functionalization .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate side reactions during ethynyl group introduction?

  • Methodological Answer: Side reactions (e.g., Glaser coupling) are minimized by using low temperatures (−78°C) and stoichiometric control of alkynylation reagents (e.g., ethynylmagnesium bromide). Catalytic Pd(PPh₃)₄ with co-ligands (e.g., XPhos) improves regioselectivity in Sonogashira couplings. Solvent screening (e.g., DMF for polar intermediates) and real-time monitoring via TLC/GC-MS optimize yields .

Q. What strategies resolve contradictions between experimental and computational conformational data?

  • Methodological Answer: Discrepancies in molecular conformation (e.g., azepane ring puckering) are resolved by comparing experimental X-ray structures (refined via SHELXL) with DFT-optimized geometries. Hydrogen-bonding patterns from graph set analysis (e.g., Etter’s rules) validate intermolecular interactions observed in crystals .

Q. How can X-ray crystallography with SHELX determine the crystal structure?

  • Methodological Answer: Single crystals are mounted on a diffractometer, and data collected at 100 K. SHELXT solves the phase problem via intrinsic phasing, while SHELXL refines anisotropic displacement parameters. WinGX/ORTEP visualizes thermal ellipsoids and generates publication-quality figures .

Q. What role does this compound play in drug discovery?

  • Methodological Answer: The ethynyl group serves as a bioisostere for aryl halides or nitriles, enhancing binding to targets like kinases or GPCRs. In vitro assays (e.g., radiolabeled ligand binding) quantify affinity, while SAR studies explore modifications to the azepane ring for improved pharmacokinetics .

Q. What computational methods predict hydrogen-bonding and supramolecular assembly?

  • Methodological Answer: Molecular dynamics simulations (e.g., AMBER) model solvent interactions, while DFT calculations (e.g., B3LYP/6-31G*) predict hydrogen-bond donor/acceptor strengths. Crystal packing analysis using Mercury (CCDC) identifies π-π stacking or van der Waals interactions critical for crystallization .

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